molecular formula C8H10N2O4S B14847096 4-Hydroxy-N-methyl-3-sulfamoylbenzamide

4-Hydroxy-N-methyl-3-sulfamoylbenzamide

Cat. No.: B14847096
M. Wt: 230.24 g/mol
InChI Key: YHNUVLMGWFOPAI-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol This compound is characterized by the presence of a hydroxyl group, a methyl group, and a sulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methyl-3-sulfamoylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with methylamine and sulfamic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-N-methyl-3-sulfamoylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-methyl-3-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

4-hydroxy-N-methyl-3-sulfamoylbenzamide

InChI

InChI=1S/C8H10N2O4S/c1-10-8(12)5-2-3-6(11)7(4-5)15(9,13)14/h2-4,11H,1H3,(H,10,12)(H2,9,13,14)

InChI Key

YHNUVLMGWFOPAI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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